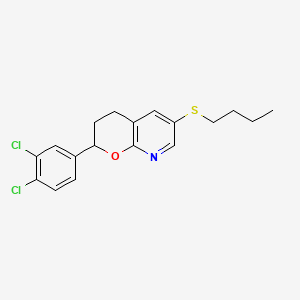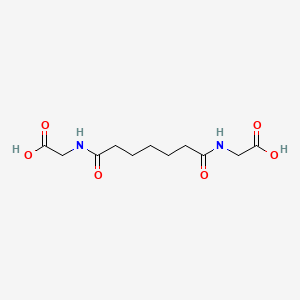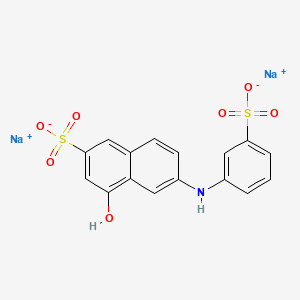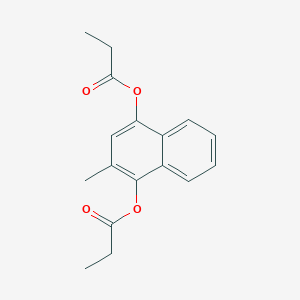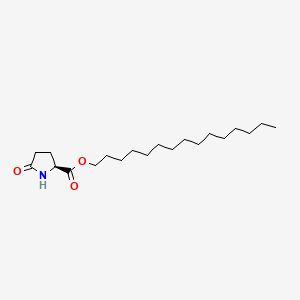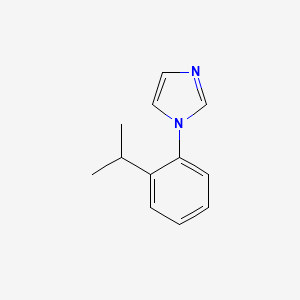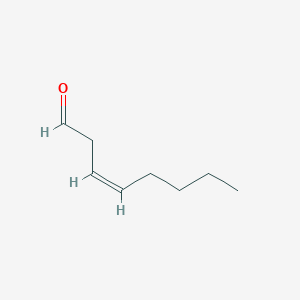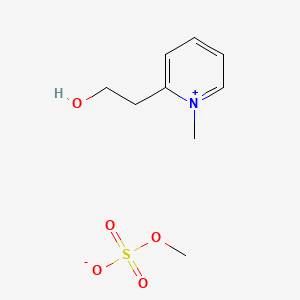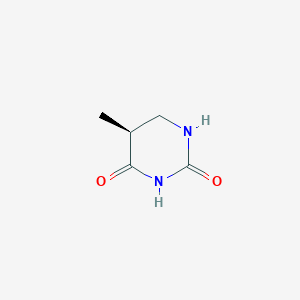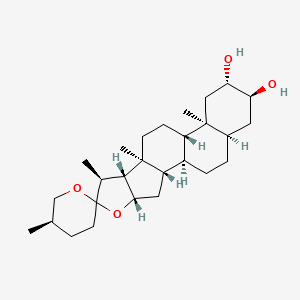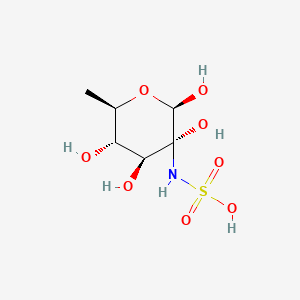
(1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan is a complex carbohydrate derivative known for its unique structural and functional properties This compound is a modified form of glucopyranose, where the hydroxyl group at the second position is replaced by a sulfoamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan typically involves the modification of glucopyranose derivatives. One common method includes the sulfonation of 2-deoxy-glucopyranose using sulfonating agents under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfoamino group to an amino group.
Substitution: The sulfoamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and various substituted glucopyranuronan compounds.
Wissenschaftliche Forschungsanwendungen
(1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrate derivatives.
Biology: The compound is studied for its potential role in cell signaling and molecular recognition processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: It is used in the production of biodegradable polymers and as a stabilizing agent in various industrial processes.
Wirkmechanismus
The mechanism of action of (1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfoamino group plays a crucial role in these interactions, facilitating binding to active sites and modulating the activity of target molecules. This compound can influence various biochemical pathways, including those involved in inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Chitosan: A natural polysaccharide derived from chitin, known for its biocompatibility and biodegradability.
Heparin: A sulfated polysaccharide with anticoagulant properties, widely used in medical applications.
Dextran Sulfate: A sulfated polysaccharide used as an anticoagulant and in various biomedical applications.
Uniqueness: (1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Unlike chitosan and heparin, this compound has a sulfoamino group that enhances its reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
76081-95-3 |
|---|---|
Molekularformel |
C6H13NO8S |
Molekulargewicht |
259.24 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-3-yl]sulfamic acid |
InChI |
InChI=1S/C6H13NO8S/c1-2-3(8)4(9)6(11,5(10)15-2)7-16(12,13)14/h2-5,7-11H,1H3,(H,12,13,14)/t2-,3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
XLBZOWJXFOHMMX-VFUOTHLCSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@@]([C@@H](O1)O)(NS(=O)(=O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)O)(NS(=O)(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


